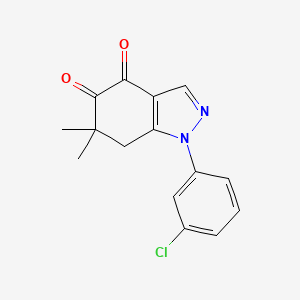![molecular formula C17H9NO4 B4332966 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B4332966.png)
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one
描述
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a chromene moiety and a quinoline moiety, making it a unique and intriguing molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-component reactions. One common method is the coupling of 4-hydroxycoumarin, anilines, and benzaldehydes in the presence of a catalyst. For instance, ionic liquid-functionalized magnetic nanostructures have been used as efficient catalysts for this synthesis . Another method involves the use of acetic acid as a solvent and oxygen as an oxidant to couple 4-hydroxycoumarins and 2-aminobenzyl alcohols .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly catalysts and solvents, such as ionic liquids and acetic acid, is preferred to minimize environmental impact. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
作用机制
The mechanism of action of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit topoisomerase II and tyrosine kinase, which are important targets in cancer therapy . The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
6H-chromeno[4,3-b]quinolin-6-one: This compound lacks the dioxolo moiety but shares the chromenoquinoline core structure.
Chromeno[4,3-b]pyridin-5-one: This compound has a pyridine ring instead of a quinoline ring.
Coumarins: These compounds share the chromene moiety but lack the fused quinoline ring.
Uniqueness: 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is unique due to the presence of the dioxolo moiety fused to the chromenoquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
6,8,20-trioxa-12-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18-octaen-21-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c19-17-11-5-9-6-14-15(21-8-20-14)7-12(9)18-16(11)10-3-1-2-4-13(10)22-17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOHNMFVOHDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


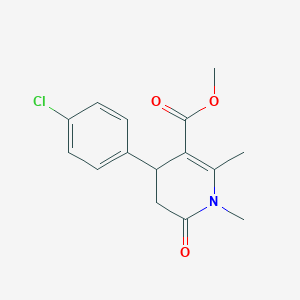
![6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B4332890.png)
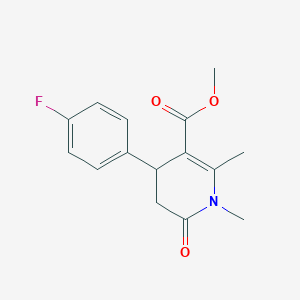
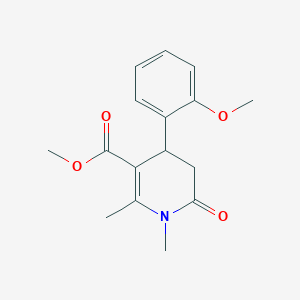
![N-(3-CHLOROPHENYL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4332913.png)
![N-(4-BROMOPHENYL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4332921.png)
![METHYL 2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE](/img/structure/B4332932.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4332939.png)
![4-AMINO-N-BENZYL-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4332946.png)
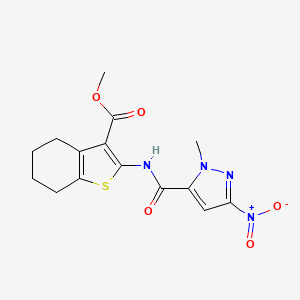
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B4332960.png)
![2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4332976.png)
![2-(pyridin-4-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4332978.png)
